2-(Benzylsulfanyl)-1,3,4-thiadiazole
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Overview
Description
2-(Benzylsulfanyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The benzylsulfanyl group attached to the thiadiazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-1,3,4-thiadiazole typically involves the reaction of benzyl halides with thiadiazole derivatives. One common method is the nucleophilic substitution reaction where benzyl chloride reacts with 2-mercapto-1,3,4-thiadiazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or acetone under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using water as a solvent and employing microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives .
Scientific Research Applications
2-(Benzylsulfanyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In antitubercular applications, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall . The compound’s ability to interact with enzymes and proteins through its sulfur and nitrogen atoms plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylsulfanyl)benzothiazole
- 2-(Benzylsulfanyl)benzylideneimidazolone
- Thiochromanes
Comparison
Compared to similar compounds, 2-(Benzylsulfanyl)-1,3,4-thiadiazole is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This unique structure contributes to its diverse chemical reactivity and broad range of applications. For instance, while 2-(Benzylsulfanyl)benzothiazole also contains a benzylsulfanyl group, the presence of the thiadiazole ring in this compound provides different electronic properties and reactivity patterns .
Properties
CAS No. |
42609-18-7 |
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Molecular Formula |
C9H8N2S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
2-benzylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H8N2S2/c1-2-4-8(5-3-1)6-12-9-11-10-7-13-9/h1-5,7H,6H2 |
InChI Key |
YDBBZKLJWCUPKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=CS2 |
Origin of Product |
United States |
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